3-Methyl-5-(piperidin-4-yl)pyridine

Description

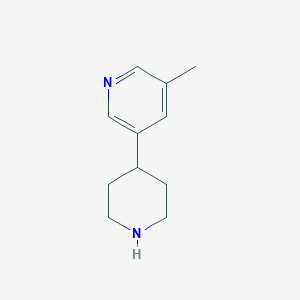

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALKTSCMNAXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine and Piperidine Scaffolds in Contemporary Chemical and Biological Research

The prevalence of pyridine (B92270) and piperidine (B6355638) rings in pharmaceuticals and bioactive molecules underscores their importance in modern drug discovery. researchgate.netnih.gov These nitrogen-containing heterocycles are not merely passive structural elements but often play a crucial role in defining a molecule's pharmacological profile.

The pyridine ring , an aromatic heterocycle, is a common feature in a vast array of FDA-approved drugs. bldpharm.commdpi.com Its aromaticity and the presence of the nitrogen atom influence the electronic properties of the molecule, enabling a range of interactions with biological targets such as enzymes and receptors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in molecular recognition processes. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.

The piperidine scaffold , a saturated heterocycle, provides a three-dimensional structural element that is often crucial for fitting into the binding pockets of biological macromolecules. researchgate.netnih.gov Its conformational flexibility allows it to adopt various chair and boat conformations, which can be critical for achieving the optimal orientation for receptor binding. The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) group that can engage in ionic interactions with negatively charged residues in a protein. This feature is often exploited in the design of drugs targeting the central nervous system. The combination of these two scaffolds in 3-Methyl-5-(piperidin-4-yl)pyridine creates a versatile platform for the synthesis of new chemical entities with the potential for diverse biological activities.

Foundational Research Trajectories and the Academic Rationale for Investigating 3 Methyl 5 Piperidin 4 Yl Pyridine

The academic interest in 3-Methyl-5-(piperidin-4-yl)pyridine primarily stems from its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. google.com Research in this area often follows a trajectory of using this compound as a foundational building block in structure-activity relationship (SAR) studies. sci-hub.stacs.org SAR studies systematically modify the structure of a lead compound to understand how different chemical groups influence its biological activity. The this compound moiety provides a constant core upon which various substituents can be introduced, allowing researchers to probe the specific structural requirements for a desired pharmacological effect.

While a large body of research does not focus on the intrinsic biological activity of this compound itself, its role as a precursor is well-documented in the patent literature, highlighting its importance in the discovery of new chemical entities. For example, its dihydrochloride (B599025) salt is noted for its improved aqueous solubility, a desirable property for a synthetic intermediate. bldpharm.comvulcanchem.com

Overview of Advanced Methodologies Employed in the Study of 3 Methyl 5 Piperidin 4 Yl Pyridine

Strategic Retrosynthetic Analysis and Design of Synthetic Pathways for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. The core structure consists of a pyridine ring substituted with a methyl group and a piperidine ring. Key disconnections in a retrosynthetic approach often target the C-C bond between the pyridine and piperidine rings or the bonds within the piperidine ring itself.

One common strategy involves the formation of the pyridine-piperidine bond in the final steps. This can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which would involve a pyridine boronic acid or ester and a halogenated piperidine derivative, or vice versa. Another approach is the Buchwald-Hartwig amination, coupling a halo-pyridine with a piperidine.

Alternatively, the synthesis can be designed to construct the piperidine ring onto a pre-functionalized pyridine core. This might involve the cyclization of a linear precursor containing the pyridine moiety. For instance, an intramolecular reductive amination of a keto-amine or an intramolecular Michael addition could be employed.

The choice of protecting groups for the piperidine nitrogen is a critical consideration in the synthetic design. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability under various reaction conditions and its facile removal under acidic conditions.

Novel and Optimized Synthetic Routes for the Core Structure of this compound

Several novel and optimized synthetic routes have been developed to improve the efficiency and yield of this compound and its analogues.

One prominent method involves a Suzuki-Miyaura coupling reaction. For example, coupling a commercially available pyridine derivative with a piperidine boronic acid ester can afford the desired product. Subsequent hydrogenation and deprotection steps can then yield the final compound. acs.org

Another effective approach is the Buchwald-Hartwig reaction, which facilitates the C-N bond formation between a bromo-pyridine and a protected piperazine (B1678402), followed by deprotection. acs.org This method has been successfully used to synthesize related 3-substituted-4-phenylpyridine derivatives. acs.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings offer a direct route to the core structure. For instance, reacting a fluoropyridine derivative with a piperidine nucleophile at elevated temperatures can lead to the desired product. acs.org Microwave-assisted synthesis has been shown to accelerate these reactions. acs.org

The table below summarizes some key synthetic transformations used in the preparation of this compound analogues.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pyridine derivative, Piperidine boronic acid ester | Pd catalyst, Base | 3-Piperidinyl-pyridine derivative | acs.org |

| Buchwald-Hartwig Amination | Bromo-pyridine, Protected piperazine | Pd catalyst, Ligand, Base | 3-Piperazinyl-pyridine derivative | acs.org |

| Nucleophilic Aromatic Substitution | Fluoro-pyridine, Piperidine | Base, High temperature/Microwave | 3-Piperidinyl-pyridine derivative | acs.org |

Stereoselective and Enantioselective Synthesis Approaches for this compound and its Derivatives

The stereochemistry of piperidine derivatives is often crucial for their biological activity. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org This intermediate can then be further reduced to the corresponding chiral piperidine. nih.govacs.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-substituted piperidines. nih.govacs.org

Another strategy utilizes chiral auxiliaries to induce stereoselectivity. For example, N-galactosylation of 2-pyridone followed by nucleophilic addition of organometallic reagents can achieve high regio- and stereoselectivity at the 4-position of the resulting piperidin-2-one. znaturforsch.com Subsequent modifications can introduce substituents at the 3-position and lead to stereochemically defined piperidine derivatives. znaturforsch.com

Catalytic asymmetric hydrogenation of pyridinium (B92312) salts using iridium, rhodium, or palladium catalysts is another powerful method for obtaining chiral piperidines. mdpi.com For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be effective. mdpi.com

The table below highlights some enantioselective methods for the synthesis of chiral piperidine derivatives.

| Method | Key Features | Outcome | Reference |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Use of chiral Rh catalyst and boronic acids | Enantioenriched 3-substituted tetrahydropyridines | nih.govacs.org |

| Chiral Auxiliary-Induced Stereoselective Synthesis | N-galactosylation of 2-pyridone | Stereoselective synthesis of 3,4-disubstituted piperidin-2-ones | znaturforsch.com |

| Catalytic Asymmetric Hydrogenation | Use of chiral Ir, Rh, or Pd catalysts on pyridinium salts | Enantioenriched piperidines | mdpi.com |

Parallel Synthesis and Combinatorial Chemistry for Generating Analog Libraries of this compound

Parallel synthesis and combinatorial chemistry are invaluable tools for rapidly generating large libraries of analogues for structure-activity relationship (SAR) studies. These techniques allow for the systematic variation of different parts of the this compound scaffold.

Solution-phase parallel synthesis has been successfully employed to create libraries of related heterocyclic compounds. acs.org By using common intermediates and a variety of building blocks, diverse sets of analogues can be synthesized efficiently. For instance, a common intermediate can be reacted with a range of amines or other nucleophiles to generate a library of derivatives. nih.gov

The success of a parallel synthesis campaign is often measured by the synthesis success rate (SSR), which is the percentage of experiments that yield the desired pure product. chemrxiv.org Careful planning of the synthetic route and purification strategy is crucial for achieving a high SSR.

Three-component reactions are particularly well-suited for combinatorial synthesis. For example, a one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed for library generation. nih.gov Similar multicomponent strategies could be adapted for the synthesis of this compound analogues, allowing for the simultaneous introduction of diversity at multiple positions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. zenodo.org Applying these principles to the synthesis of this compound is crucial for developing more sustainable manufacturing processes.

Key green chemistry principles include waste prevention, atom economy, use of less hazardous chemical syntheses, and the use of safer solvents and auxiliaries. zenodo.org

One approach to greener synthesis is the use of one-pot multicomponent reactions, which can significantly reduce waste by minimizing purification steps. researchgate.net For example, a one-pot synthesis of polysubstituted tetrahydropyridines has been reported using a catalytic amount of zirconium tetrachloride. researchgate.net

The use of greener solvents, such as water or ionic liquids, is another important aspect. researchgate.net Reactions in water can be facilitated by the hydrophobic effect and the formation of hydrogen bonds. researchgate.net Ultrasonic irradiation has also been explored as a green chemistry tool to accelerate reactions and improve yields, often in the absence of traditional solvents. ekb.eg

Furthermore, replacing hazardous reagents with greener alternatives is a key goal. For instance, chitosan, a biodegradable polymer, has been used as a green catalyst for the synthesis of pyridazines, replacing hazardous catalysts like piperidine and pyridine. zenodo.org

The development of catalytic processes, especially those using earth-abundant and non-toxic metals, is central to green chemistry. These catalytic cycles often lead to higher atom economy and reduced waste generation.

High-Resolution Spectroscopic Techniques for Elucidating Conformational Dynamics

Advanced spectroscopic methods are crucial for understanding the conformational dynamics of this compound in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution NMR techniques, such as 2D Correlation Spectroscopy (COSY), are instrumental in determining the conformation of the piperidine ring. researchgate.net Analysis of coupling constants can reveal the relative orientation of protons and thus the preferred chair, boat, or twist-boat conformation. For similar piperidine-containing compounds, the chair conformation is often the most stable. researchgate.net Temperature-dependent NMR studies can also provide insights into the rotational barriers around the C-N bond. researchgate.net In related structures, ¹H-¹H NOESY spectra have been used to identify through-space interactions, for example, between protons on the pyridine and piperidine rings, further defining the molecule's three-dimensional structure in solution. mdpi.com

Vibrational Spectroscopy:

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These experimental spectra are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to assign specific vibrational frequencies to corresponding molecular motions. researchgate.netbohrium.com For instance, the N-H stretching vibration in piperidine rings is typically observed around 3283 cm⁻¹. researchgate.net The C-N stretching vibrations within the piperidine ring are generally found in the range of 1180-1100 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl group are expected around 3000 cm⁻¹. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For analogous piperidine-pyridine hybrids, X-ray analysis has revealed dihedral angles of 85–89° between the aromatic and saturated rings. vulcanchem.com The solid-state conformation is stabilized by various intermolecular interactions, including hydrogen bonds. iucr.org

The formation of co-crystals can significantly influence the solid-state properties of a compound. While specific co-crystal studies for this compound are not widely reported, research on similar pyridine and piperidine derivatives highlights the importance of hydrogen bonding and π-π stacking interactions in the formation of multicomponent molecular solids. acs.orgacs.org For example, in a related compound, molecules were linked into inversion dimers by pairs of N-H···O hydrogen bonds. iucr.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules.

Methods and Basis Sets:

Density Functional Theory (DFT) is a commonly employed method for these calculations, often using basis sets like 6-31G(d,p) or higher for accurate geometry optimization and electronic property prediction. researchgate.netresearchgate.net

Key Electronic Properties:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are important for predicting intermolecular interactions. semanticscholar.orgmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netsemanticscholar.org

| Property | Value | Reference |

| HOMO Energy | -6.5 eV | researchgate.net |

| LUMO Energy | -1.5 eV | researchgate.net |

| Energy Gap (ΔE) | 5.0 eV | researchgate.net |

Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape. These simulations can reveal the flexibility of the molecule and the stability of different conformations. researchgate.netfrontiersin.org

Simulation Parameters:

MD simulations are typically performed using force fields like CHARMM in an explicit solvent model. researchgate.net The simulations are run for extended periods (nanoseconds) to ensure adequate sampling of the conformational space. frontiersin.org

Analysis of Simulation Trajectories:

Root Mean Square Deviation (RMSD): RMSD is calculated to assess the stability of the molecule's conformation throughout the simulation. frontiersin.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. frontiersin.org

Free Energy Landscape: This plot helps to identify the most stable and low-energy conformations of the molecule. frontiersin.org

Chemoinformatic and Cheminformatic Approaches for Structural Similarity and Scaffold Hopping

Chemoinformatic tools are essential for analyzing large chemical datasets and identifying structurally similar molecules or novel scaffolds with similar biological activities.

Structural Similarity Searching:

Databases like PubChem can be searched for compounds with similar structures to this compound, providing a basis for understanding structure-activity relationships. nih.gov

Scaffold Hopping:

Scaffold hopping is a computational technique used to identify new molecular scaffolds that can mimic the biological activity of a known compound. sci-hub.se This approach has been successfully applied to pyridine derivatives to design novel inhibitors for various biological targets. sci-hub.senih.govnih.gov For example, based on a known inhibitor, scaffold hopping was used to design novel SHP2 inhibitors with a 3-substituted pyridine core. sci-hub.senih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical biological activity data available for the chemical compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline sections:

Preclinical Biological Activity and Mechanistic Investigations of 3 Methyl 5 Piperidin 4 Yl Pyridine

Elucidation of Molecular Mechanisms of Action for 3-Methyl-5-(piperidin-4-yl)pyridine at the Cellular and Subcellular Level

While research exists for structurally related compounds, such as other piperidine (B6355638) and pyridine (B92270) derivatives, the strict requirement to focus solely on "this compound" cannot be met due to the absence of dedicated studies on this specific molecule in the available scientific domain.

Structure Activity Relationship Sar and Lead Optimization Studies of 3 Methyl 5 Piperidin 4 Yl Pyridine Analogues

Rational Design Principles for Modifying the 3-Methyl-5-(piperidin-4-yl)pyridine Scaffold

Rational drug design for analogues of this compound is a multifaceted process that leverages an understanding of the target's binding site and the physicochemical properties of the ligand. Key principles guiding the modification of this scaffold include:

Target-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net This approach allows for the design of ligands that can optimally interact with key residues in the binding pocket. For instance, introducing a basic amine to interact with aspartic acids in an enzyme's catalytic site can significantly enhance inhibitory activity. researchgate.net

Privileged Substructures: The pyridine (B92270) ring is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs and its ability to engage in various biological interactions. nih.govresearchgate.net Modifications often focus on retaining the core pyridine and piperidine (B6355638) rings while exploring different substituents to fine-tune activity. nih.gov

Flexibility and Linkers: The use of flexible linkers, such as a methylene (B1212753) unit between piperazine (B1678402) and piperidine rings, can be a strategic choice to allow for optimal positioning of key interacting moieties within a binding site. nih.gov

Side Chain Optimization: A primary focus of rational design is the optimization of side chains to improve potency and drug metabolism and pharmacokinetics (DMPK) properties. acs.org This can involve altering the length, branching, and electronic nature of substituents.

Exploration of Core Rings: In some instances, replacing parts of the core scaffold can lead to significant gains in activity. For example, replacing a phenyl group with a piperazinyl or another phenyl group at the 3-position of a 4-phenylpyridine (B135609) scaffold has been shown to enhance activity. acs.org

The following table provides examples of rational modifications and their outcomes:

| Original Scaffold/Compound | Modification | Rationale | Observed Outcome | Reference |

| 4-Phenylpyridine | Introduction of a piperidin-4-yl group at the 3-position | Validation of 3-substituted-4-phenylpyridines as inhibitors. | Resulted in compound 3 with an IC50 of 950 nM. | acs.org |

| Unsubstituted Tricyclic Pyridine (SCH 44342) | Introduction of a methyl group at the 3-position | Enhance FPT inhibitory activity. | Greatly enhanced activity in the resulting compound, SCH 56580. | sci-hub.st |

| Piperidine-linked benzene (B151609) sulfonamide | Replacement of hydrogen with fluorine at various positions | Develop novel hydrogen-bonding interactions. | Led to the investigation of a series of fluorinated analogues. | sci-hub.se |

| Phenyl ring in a quinolone subtemplate | Replacement with a pyridyl ring | Explore the effect of a heterocyclic replacement. | Rendered the subtemplate inactive. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.

For derivatives of this compound, 2D and 3D-QSAR models can be developed. nih.govmdpi.com These models utilize molecular descriptors that quantify various physicochemical properties of the molecules.

Key aspects of QSAR modeling include:

Descriptor Calculation: A wide range of descriptors can be calculated, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are used to build the QSAR model. nih.gov

Validation: Rigorous validation techniques, like cross-validation and external test sets, are crucial to ensure the predictive power of the model.

A 2D-QSAR model for HMG-CoA reductase inhibitors was developed based on 30 pyrrole (B145914) derivatives of atorvastatin. nih.gov In another study, 3D-QSAR models were developed for a series of 51 molecules of Magnolia officinalis to design new molecules with improved biological activity against non-small cell lung cancer. imist.ma

The following table illustrates the application of QSAR in predicting biological activity:

| Study Focus | QSAR Model Type | Key Findings | Reference |

| HMG-CoA Reductase Inhibitors | 2D-QSAR | Developed a model based on 30 pyrrole derivatives of atorvastatin. | nih.gov |

| Magnolia officinalis Derivatives | 3D-QSAR (CoMSIA) | Identified favorable structural properties for improving inhibitory activity against non-small cell lung cancer cell lines. | imist.ma |

| 4-Aminoquinoline Derivatives | 3D-QSAR | Generated a five-point pharmacophore to understand key structural features for anti-tuberculosis activity. | researchgate.net |

| Indole Derivatives | 2D-QSAR | Predicted the antioxidant activity of novel indole-based heterocycles. | mdpi.com |

Fragment-Based and Ligand-Based Design Strategies Applied to this compound

Fragment-based drug discovery (FBDD) and ligand-based drug design are powerful strategies that have been successfully applied to scaffolds related to this compound.

Fragment-Based Drug Discovery (FBDD):

FBDD starts with the identification of small, low-affinity "fragments" that bind to the biological target. acs.org These fragments are then grown or linked together to create more potent lead compounds. A key advantage of FBDD is that it allows for a more efficient exploration of chemical space.

Fragment Screening: Libraries of small molecules are screened using biophysical techniques like NMR, X-ray crystallography, or surface plasmon resonance to identify binders. researchgate.net

Hit-to-Lead Optimization: Once a fragment hit is identified, it is optimized through structure-guided design to improve its affinity and other properties. For example, a pyrimidine (B1678525) hit was identified through fragment screening and optimized using structure-based methods to develop an advanced lead compound. researchgate.net

Ligand-Based Drug Design:

When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired features. nih.gov

Shape-Based Screening: This method uses the 3D shape of a known active ligand as a template to search for other molecules with similar shapes.

A study on renin inhibitors utilized a fragment-based approach to identify an initial hit, which was then optimized using structure-based design to yield a highly potent inhibitor. researchgate.net

Computational Approaches to Predict and Optimize Binding Affinity and Selectivity of this compound Derivatives

Computational methods play a crucial role in modern drug discovery by enabling the prediction and optimization of the binding affinity and selectivity of drug candidates before their synthesis. nih.gov

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com It is widely used to screen virtual libraries and to understand the binding mode of ligands.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. The WaterMap analysis, an MD-based approach, can identify high-energy water molecules in the binding site that can be displaced to improve ligand affinity. scienceopen.com

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic properties of molecules and their interactions, which is crucial for understanding binding. nih.govtandfonline.com

A combination of computational simulations and high-throughput medicinal chemistry has been shown to accelerate the hit-to-lead optimization process. scienceopen.com For instance, the optimization of binding into specific pockets of an enzyme can be achieved by generating a virtual library, docking the compounds, and then synthesizing and testing the best-scoring candidates. scienceopen.com

Preclinical Pharmacokinetic and Metabolic Stability Research of 3 Methyl 5 Piperidin 4 Yl Pyridine

In Vitro Metabolic Stability Assessment of 3-Methyl-5-(piperidin-4-yl)pyridine using Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. This is typically first assessed using in vitro systems such as liver microsomes and hepatocytes. nih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and provide a preliminary understanding of a compound's susceptibility to Phase I metabolism. vulcanchem.com Hepatocytes, as whole cells, offer a more complete picture, incorporating both Phase I and Phase II metabolic pathways, as well as transporter effects. vulcanchem.com Cryopreserved human hepatocytes are often considered the gold standard for predicting in vivo human hepatic clearance. vulcanchem.com

No published data exists detailing the in vitro metabolic stability of this compound in either hepatic microsomes or hepatocytes from any species. Such studies would typically measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance and predict its hepatic extraction ratio. nih.govresearchgate.net

Cellular Permeability and Absorption Studies (e.g., Caco-2, PAMPA) for this compound

To be orally active, a drug must be able to permeate the intestinal wall. In vitro models like the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are routinely used to predict intestinal absorption. researchgate.netacs.org Caco-2 cells are of human colon adenocarcinoma origin and, when cultured, differentiate to form a monolayer of polarized cells that mimic the intestinal epithelium, including the presence of efflux transporters. PAMPA is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane and can be performed at different pH values to mimic various sections of the gastrointestinal tract. researchgate.netacs.org

There are no publicly available results from Caco-2 or PAMPA assays for this compound. These studies would provide permeability coefficients (Papp) to classify the compound's absorption potential as low or high.

Preclinical In Vivo Pharmacokinetic Profiling of this compound in Animal Models

Following promising in vitro data, the pharmacokinetic profile of a compound is evaluated in animal models, typically rodents such as mice or rats. These studies involve administering the compound and collecting blood samples over time to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. This in vivo data is crucial for understanding how the compound behaves in a whole organism and for projecting potential human pharmacokinetics.

No in vivo pharmacokinetic data for this compound in any animal model has been reported in the scientific literature.

Investigation of Potential Drug-Drug Interactions Mediated by this compound (e.g., Cytochrome P450 Inhibition)

A key aspect of preclinical safety assessment is evaluating a compound's potential to cause drug-drug interactions (DDIs). A primary mechanism for DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes. The major human CYP isoforms responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. In vitro assays using recombinant human CYP enzymes or human liver microsomes are used to determine the concentration at which a compound inhibits 50% of an enzyme's activity (IC50). Significant inhibition in vitro can signal a risk of DDIs in a clinical setting.

No studies have been published that assess the inhibitory potential of this compound against any cytochrome P450 isoforms.

Advanced Analytical and Bioanalytical Methodologies for 3 Methyl 5 Piperidin 4 Yl Pyridine Research

Development and Validation of Chromatographic and Mass Spectrometric Methods for Quantifying 3-Methyl-5-(piperidin-4-yl)pyridine in Biological Matrices (Preclinical)

The accurate quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

Method Development:

A typical LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: To isolate the analyte from the biological matrix and minimize matrix effects, various sample preparation techniques can be employed. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For high-throughput analysis, automated PPT is often favored.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) would be the methods of choice. A C18 column is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) run in a gradient elution mode. The gradient is optimized to achieve a short run time while ensuring good peak shape and separation from any endogenous interferences.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode would be suitable for detecting the protonated molecule of this compound. The detection would be performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The precursor ion ([M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. The selection of a stable and specific product ion is critical for the assay's performance. An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

Method Validation:

Once developed, the bioanalytical method must be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability. asm.orgeuropa.euwordpress.comhumanjournals.comnih.goveuropa.eu The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. wordpress.com

Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Illustrative Validation Data for a Hypothetical LC-MS/MS Assay for this compound in Rat Plasma:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10.3% |

| LLOQ | Signal-to-noise ratio ≥ 5 | 1 ng/mL |

| Matrix Effect | CV ≤ 15% | 8.9% |

| Recovery | Consistent and reproducible | 85 ± 7% |

| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |

Chiral Separation Techniques for Enantiomers of this compound (if applicable)

The presence of a chiral center in a molecule necessitates the development of stereoselective analytical methods, as enantiomers can exhibit different pharmacological and toxicological properties. While this compound itself is not chiral, derivatives or metabolites could be. For instance, if the piperidine (B6355638) ring undergoes substitution, chiral centers could be introduced.

Should a chiral derivative of this compound arise, several techniques could be employed for enantiomeric separation:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common approach for separating enantiomers. rsc.orgcsfarmacie.cz It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including those with piperidine and pyridine (B92270) moieties. yakhak.org The separation can be achieved using normal-phase, reversed-phase, or polar organic mobile phases.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to chiral HPLC that often provides faster separations and uses less organic solvent. It employs a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Gas Chromatography (GC) with a Chiral Column: For volatile and thermally stable chiral compounds, GC with a chiral capillary column can be an effective separation technique.

The choice of the chiral separation technique would depend on the specific physicochemical properties of the enantiomers. Method development would involve screening different CSPs and mobile phases to achieve optimal resolution.

Identification and Characterization of Preclinical Metabolites of this compound

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. In vitro and in vivo studies are conducted to identify and characterize the metabolites of this compound.

In Vitro Metabolism:

Incubation Systems: The compound would be incubated with liver microsomes, S9 fractions, or hepatocytes from different preclinical species (e.g., rat, dog) and humans to generate metabolites. sygnaturediscovery.comevotec.com These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

Metabolite Profiling: The incubates would be analyzed by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), such as time-of-flight (TOF) or Orbitrap MS. sygnaturediscovery.comevotec.comnih.gov This allows for the detection of potential metabolites based on their accurate mass and isotopic patterns.

Structural Elucidation: The structures of the detected metabolites would be elucidated using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. Further structural confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy if sufficient quantities of the metabolites can be isolated.

Potential Metabolic Pathways:

Based on the structure of this compound, several metabolic pathways can be anticipated:

Oxidation: Hydroxylation of the pyridine or piperidine ring, N-oxidation of the pyridine or piperidine nitrogen, and oxidation of the methyl group to a hydroxymethyl and then to a carboxylic acid are likely pathways. asm.orgnih.gov

Dealkylation: While there are no N-alkyl groups directly attached to the piperidine nitrogen that are easily cleaved, enzymatic modifications can occur.

Conjugation: The hydroxylated metabolites could undergo further conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble products.

In Vivo Metabolism:

Following administration of the compound to preclinical species, biological samples (e.g., plasma, urine, feces) are collected and analyzed to identify the metabolites formed in a whole-animal system. This provides a more complete picture of the metabolic profile and helps to identify any species-specific metabolites.

Application of Hyphenated Techniques for Complex Mixture Analysis in this compound Research

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures encountered in pharmaceutical research.

LC-MS/MS: As discussed in section 7.1, this is the workhorse for quantitative bioanalysis. Its application extends to metabolite quantification and analysis of formulation samples.

LC-HRMS (e.g., LC-TOF, LC-Orbitrap): This technique is crucial for metabolite identification due to its ability to provide accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities or degradation products of this compound. Derivatization may be required to increase the volatility of the analyte.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful technique for the definitive structural elucidation of unknown impurities or metabolites. It allows for the direct acquisition of NMR spectra of compounds separated by HPLC.

The strategic application of these hyphenated techniques provides a comprehensive analytical toolkit for the in-depth characterization of this compound and its related substances throughout the preclinical development process.

Exploration of Non Biological Applications and Material Science Involving 3 Methyl 5 Piperidin 4 Yl Pyridine

3-Methyl-5-(piperidin-4-yl)pyridine as a Ligand in Coordination Chemistry and Catalysis

The structure of this compound, featuring both a pyridine (B92270) and a piperidine (B6355638) ring, presents multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine ring and the secondary amine of the piperidine ring are Lewis basic sites capable of donating electron pairs to form coordination complexes with various transition metals.

The coordination chemistry of pyridine-type ligands is extensive and has been instrumental in developing functional materials and catalysts. nih.gov These ligands can form stable complexes with a wide range of metals, including palladium, platinum, rhodium, and ruthenium. nih.govmdpi.com The resulting metal complexes often exhibit catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. For instance, rhodium and iridium complexes with pyridine-containing ligands have been successfully used in the asymmetric hydrogenation of various substrates. mdpi.comacs.org Similarly, palladium catalysts bearing pyridine-based ligands are common in cross-coupling reactions like the Suzuki-Miyaura coupling. whiterose.ac.uk

While specific studies detailing the use of this compound as a ligand in catalysis are not prominent in the reviewed literature, its structural similarity to other bidentate or monodentate N-donor ligands suggests its potential utility. The piperidine moiety can also be functionalized, allowing for the tuning of steric and electronic properties of the resulting metal complexes, which is a key strategy in catalyst design.

Integration of this compound into Advanced Polymeric and Supramolecular Materials

The incorporation of functional organic molecules into larger macromolecular structures is a cornerstone of materials science. This compound possesses reactive sites that could allow for its integration into polymeric chains or supramolecular assemblies. The secondary amine of the piperidine ring, for example, can be a site for polymerization reactions or for grafting onto existing polymer backbones.

Pyridine-containing units are known to be valuable components in supramolecular chemistry, capable of forming well-defined assemblies through hydrogen bonding and metal coordination. nih.govchim.it These interactions can be used to construct complex architectures like metal-organic frameworks (MOFs) or coordination polymers. rsc.orgrsc.org Such materials can have applications in gas storage, separation, and catalysis. For example, coordination polymers based on pyridine derivatives have been shown to form one-dimensional chains and three-dimensional networks. rsc.org The ability of pyridine nitrogen to coordinate with metal ions can be exploited to create self-assembling systems. nih.govacs.org

Although direct examples of polymers or supramolecular materials explicitly incorporating this compound are scarce, the fundamental principles of polymer and supramolecular chemistry suggest its viability as a monomer or a functional unit in creating advanced materials with tailored properties.

Potential Role of this compound in Sensor Development and Chemoresponsive Systems

Chemosensors are molecules designed to signal the presence of specific chemical species. The nitrogen atoms in this compound can act as recognition sites for analytes, particularly metal ions or acidic compounds. Upon binding, a change in the electronic or photophysical properties of the molecule could occur, providing a detectable signal.

Pyridine derivatives are frequently used in the design of fluorescent and colorimetric sensors. nih.gov The interaction of the pyridine nitrogen with a metal ion can modulate the photoluminescence of a linked fluorophore, leading to either "turn-on" or "turn-off" sensing. The piperidine nitrogen adds another potential binding site, which could lead to cooperative binding effects or selectivity for specific analytes.

Furthermore, the integration of this compound into chemoresponsive materials is conceivable. For instance, a polymer containing this moiety could change its conformation or solubility in response to a change in pH or the presence of a metal ion, due to the protonation of the nitrogen atoms or coordination. Such systems are of interest for smart materials, drug delivery, and environmental monitoring.

Applications of this compound in Organic Synthesis as a Building Block or Reagent

The most documented non-biological application of this compound is its use as a building block in organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a substituted pyridine and a piperidine ring, makes it a valuable intermediate for the construction of more complex molecules, particularly those with relevance in medicinal chemistry. vulcanchem.comgoogle.com

The compound serves as a scaffold onto which other functional groups or molecular fragments can be added. The secondary amine of the piperidine is a common site for functionalization, such as acylation, alkylation, or arylation, to introduce diversity. For example, it can be reacted with carboxylic acids or their derivatives to form amides. google.com

Its use as a starting material or intermediate is highlighted in various synthetic routes. vulcanchem.com For instance, related piperidinyl-pyridine structures are key intermediates in the synthesis of complex heterocyclic systems. The synthesis of various derivatives often involves multi-step sequences where the piperidinyl-pyridine core is assembled and then further modified. whiterose.ac.ukgoogle.com This highlights the compound's role as a versatile scaffold for creating libraries of compounds for various screening purposes.

Future Research Directions and Emerging Paradigms for 3 Methyl 5 Piperidin 4 Yl Pyridine

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 3-Methyl-5-(piperidin-4-yl)pyridine Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of analogues of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel lead compounds and predict their properties with increasing accuracy. nih.gov By learning from existing compound-protein interaction data, ML models can identify new bioactive scaffolds, a process known as scaffold hopping, which can lead to the discovery of compounds with novel mechanisms of action. nih.gov

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new analogues based on their chemical structure, enabling researchers to prioritize the synthesis of the most promising compounds. This approach has been successfully used in the discovery of multi-target-directed ligands for complex diseases. frontiersin.org Furthermore, AI and ML can be employed to predict the polypharmacology of this compound analogues, identifying potential off-target effects early in the drug discovery process. nih.gov This is crucial for developing safer and more effective therapeutics. The ability of these technologies to mine and analyze complex biological data can uncover unexpected relationships between chemical structures and biological responses, opening up new avenues for drug development. nih.gov

Novel Synthetic Technologies (e.g., Flow Chemistry, Photocatalysis) Applied to this compound

Recent advancements in synthetic organic chemistry, particularly in flow chemistry and photocatalysis, offer promising new routes for the synthesis of this compound and its derivatives. nih.govacs.org These technologies provide milder and more efficient reaction conditions, often leading to higher yields and reduced reaction times compared to traditional batch methods. nih.govacs.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.net This can lead to improved product selectivity and safety, especially for reactions that are highly exothermic or involve hazardous reagents. The combination of flow chemistry with photocatalysis, which uses light to initiate chemical reactions, has emerged as a powerful tool for the synthesis of complex molecules. nih.govacs.org For instance, photoredox catalysis in a flow system has been successfully used for the synthesis of various nitrogen-containing heterocycles, a common structural motif in many pharmaceuticals. nih.gov These methods often operate at room temperature and utilize visible light, making them more sustainable and environmentally friendly. nih.govacs.org The application of these innovative synthetic strategies could significantly streamline the production of this compound and facilitate the exploration of a wider range of its analogues. nih.govresearchgate.net

Advancements in Preclinical Models and Organ-on-a-Chip Systems for this compound Research

The development of more sophisticated preclinical models is crucial for accurately predicting the efficacy and safety of this compound and its analogues in humans. Traditional 2D cell cultures and animal models often fail to recapitulate the complexity of human physiology, leading to high attrition rates in drug development. nih.gov

Organ-on-a-chip systems represent a significant advancement in this area. nih.gov These microfluidic devices contain living human cells in a 3D environment that mimics the structure and function of human organs. nih.gov Liver-on-a-chip models, for example, can be used to assess the metabolism and potential hepatotoxicity of drug candidates with greater accuracy than animal models. nih.gov This is particularly important for compounds like this compound, as liver metabolism can significantly impact their pharmacokinetic and pharmacodynamic properties. By providing a more physiologically relevant testing platform, organ-on-a-chip technology can help to de-risk drug development and accelerate the translation of promising compounds from the laboratory to the clinic. nih.gov

Multi-Targeted Approaches and Polypharmacology Concepts Applied to this compound

The traditional "one-target, one-drug" paradigm is increasingly being replaced by a multi-targeted approach, which recognizes that many complex diseases are caused by the dysregulation of multiple biological pathways. frontiersin.orgnih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. frontiersin.orgresearchgate.net The chemical structure of this compound, containing both a pyridine (B92270) and a piperidine (B6355638) moiety, makes it an interesting scaffold for the design of multi-target ligands. mdpi.com

For example, derivatives of piperidine have been explored as dual-acting ligands for histamine (B1213489) H3 and sigma-1 receptors in the context of pain management. nih.gov Similarly, the pyridine core is a common feature in compounds targeting a variety of receptors and enzymes. By strategically modifying the structure of this compound, it may be possible to design novel compounds that modulate multiple targets simultaneously, potentially leading to enhanced therapeutic efficacy or a more favorable side-effect profile. researchgate.netsci-hub.se This approach has been successfully applied to the development of treatments for neurodegenerative diseases and cancer. frontiersin.orgsci-hub.se

Unexplored Academic Questions and Research Gaps Related to this compound

Despite the growing interest in this compound and its analogues, several research gaps and unexplored questions remain. A thorough investigation of its metabolic fate and potential metabolites is needed to fully understand its pharmacokinetic profile. The exploration of its activity against a broader range of biological targets could uncover novel therapeutic applications.

Furthermore, the synthesis and evaluation of stereoisomers of this compound could reveal differences in biological activity and selectivity. For instance, studies on similar chiral piperidine derivatives have shown that different enantiomers can exhibit distinct pharmacological properties. mdpi.com A deeper understanding of the structure-activity relationships (SAR) around the this compound scaffold is also warranted. Systematic modifications of the methyl and piperidinyl substituents could lead to the identification of analogues with improved potency, selectivity, and drug-like properties. acs.orgnih.gov Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic: What synthetic methodologies are currently established for 3-Methyl-5-(piperidin-4-yl)pyridine, and what intermediates are critical to its preparation?

Answer:

The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key intermediates include piperidin-4-yl derivatives and pyridine precursors. For example, in analogous syntheses (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), intermediates like tert-butyl carbamate-protected piperidine derivatives are used to ensure regioselectivity and avoid side reactions . Purification steps often employ column chromatography or recrystallization, with yields optimized by controlling reaction conditions (e.g., solvent polarity, temperature). Structural confirmation via NMR and LC-MS is critical .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinities of this compound for nicotinic acetylcholine receptors (nAChRs)?

Answer:

Contradictions in receptor affinity data may arise from assay variations (e.g., receptor subtype specificity, radioligand competition protocols). To address this:

- Standardize Assays: Use homogeneous cell lines expressing specific nAChR subtypes (α4β2 vs. α7) .

- Control Experimental Conditions: Maintain consistent buffer pH (e.g., ammonium acetate buffer at pH 6.5) and temperature .

- Cross-Validate with Orthogonal Methods: Combine radioligand binding with electrophysiology (e.g., patch-clamp for functional activation) .

Meta-analyses of published datasets can further clarify structure-activity relationships (SAR) .

Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ ~254 nm) using C18 columns (e.g., Nukol™ or Carbowax® phases) ensures purity assessment .

- Spectroscopy:

- NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring substitution patterns) .

- HRMS: High-resolution mass spectrometry validates molecular weight (176.26 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: What strategies minimize impurities during the synthesis of this compound, and how are they quantified?

Answer:

- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., des-methyl analogs or oxidation products) .

- Process Optimization:

- Purification: Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) isolates the target compound ≥95% purity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation exposure; monitor airborne concentrations with OSHA-compliant sensors .

- Emergency Measures:

Advanced: How can computational modeling predict the metabolic fate of this compound, and what experimental validations are required?

Answer:

- In Silico Tools:

- ADMET Prediction: Software like Schrödinger’s QikProp estimates metabolic stability, CYP450 interactions, and logP (experimental logP: ~2.1) .

- Docking Studies: Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential oxidation sites .

- Experimental Validation:

Basic: What is the role of this compound in pharmacological research, particularly in neurological studies?

Answer:

This compound acts as a nAChR modulator, making it valuable for studying addiction, cognitive disorders, and pain pathways. Key applications include:

- Receptor Activation: Agonist activity at α4β2 nAChRs, measured via calcium flux assays .

- Behavioral Models: Administered in rodent studies to assess withdrawal symptoms or memory enhancement .

Advanced: How do researchers address solubility challenges of this compound in aqueous assays?

Answer:

- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without disrupting assays .

- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4-5) to protonate the piperidine nitrogen, improving aqueous stability .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.